

A Comparative Meta-Analysis of Methimazole-Induced Developmental Effects in Animal Models

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Compound of Interest

Compound Name: *Methimazole*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of published literature on the developmental effects of **methimazole** (MMI) in various animal models. The data presented herein is intended to offer an objective comparison of findings, supported by detailed experimental protocols and visualized pathways, to aid in research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the developmental toxicity of **methimazole** in different animal models.

Table 1: Effects of **Methimazole** on Gross Morphology and Fetal Viability in Rodents

Species	Dosage	Gestational Day (GD) of Treatment	Observed Endpoints	Results	Reference
Mouse (C57Bl/6)	2 mg/kg	6-16	Gross malformations, Fetal weight, Placental weight, Litter size, Resorption rates	No significant external gross malformations or histopathological abnormalities. No adverse effects on fetal weight, placental weight, litter size, or resorption rates.	[1][2]
Mouse (C57Bl/6)	20 mg/kg	6-16	Gross malformations, Fetal weight, Placental weight, Litter size, Resorption rates	No significant external gross malformations or histopathological abnormalities. No adverse effects on fetal weight, placental weight, litter size, or resorption rates.	[1][2]

Rat (Sprague-Dawley)	10 mg/kg	6-19	Gross malformations, Crown-rump length, Litter size, Placental weights	No external gross malformations or histopathological abnormalities. Decrease in crown-rump length. No adverse effects on litter size or placental weights.	[1][2]
Rat (Sprague-Dawley)	20 mg/kg	6-19	Gross malformations, Crown-rump length, Litter size, Placental weights	No external gross malformations or histopathological abnormalities. No adverse effects on crown-rump length, litter size, or placental weights.	[1][2]

Table 2: Neurological and Other Developmental Effects of **Methimazole** in Various Animal Models

Species	Dosage	Treatment Period	Observed Endpoints	Results	Reference
Rat	Not specified (in drinking water)	Gestational day 17 to postnatal day 10	Dendritic branching in caudate neurons	Decreased by 30-40% between 1 and 28 days of age.	[3]
Rat	8 and 16 mg/kg/day	Gestational day 7 to postnatal day 22	Motor activity, Gene expression in brain	Hyperactivity and decreased habituation in preweaning pups. Decreased thyroid hormone-mediated gene expression in the offspring's brains.	[4]
Mouse (Swiss Webster)	0.1 mg/ml (in drinking water)	Day 16 of pregnancy through Day 10 postpartum	Developmental milestones, Body weight, Behavioral tests	Developmental delays in preweaning behavioral tests. Consistently reduced body weights with significant differences on some days.	[5]
Zebrafish	Various concentration	Post-fertilization	Morphology	Loss of pigmentation,	[6]

s					hypoplastic hindbrain, swelling of the notochord, curly trunk, narrowing of the pharynx and esophagus, severe disruption of the retina.
Chicken	Injections at E14	Embryonic day 14	Lung maturation	Hampered lung maturation, impacting both pneumocyte and vascular differentiation	[7]
Three-spot gourami (Trichogaster trichopterus)	0.025, 0.05, and 0.1 mg/kg	Every other day for 20 days	Gonadosomatic index (GSI), Sex steroid hormones, Liver enzymes	Dose-dependent decrease in GSI and sex steroid hormones (17 β -estradiol, 17-hydroxyprogesterone, testosterone). Dose-dependent increase in liver enzymes	[8]

(GOT and
GPT).

Experimental Protocols

Detailed methodologies from key studies are provided below to allow for critical evaluation and replication of the findings.

Rodent Developmental Toxicity Study (Mallela et al., 2014)[1][2]

- Animals: Pregnant C57Bl/6 mice and Sprague-Dawley rats.
- Treatment: **Methimazole** (dissolved in water) was administered by oral gavage.
 - Mice: 2 or 20 mg/kg/day from gestational day (GD) 6 to 16.
 - Rats: 10 or 20 mg/kg/day from GD 6 to 19.
- Control Group: Received vehicle (water) by oral gavage.
- Endpoint Evaluation:
 - Mice: Fetuses were collected on GD 18.
 - Rats: Fetuses were collected on GD 20.
 - Assessments:
 - Maternal body weight.
 - Litter size and resorption rates.
 - Placental and fetal weights.
 - Crown-rump length.
 - Gross external malformations.

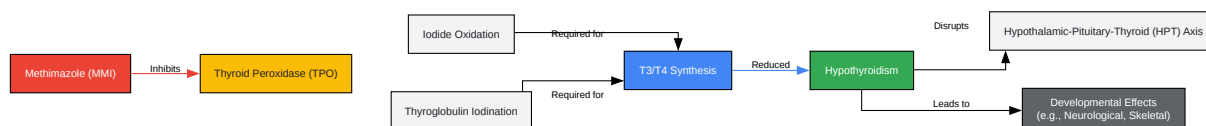
- Histopathological analysis of fetal tissues.

Zebrafish Embryo Exposure Study (Komoike et al., 2013) [6]

- Animals: Fertilized zebrafish eggs.
- Treatment: Eggs were grown in culture water containing various concentrations of **methimazole** immediately after spawning.
- Endpoint Evaluation:
 - External Observation: Embryos were observed for morphological changes, including pigmentation, brain development, notochord structure, and trunk shape.
 - Histological Analysis: Serial cross-sections of MMI-exposed embryos were prepared to observe the development of the brain, spinal cord, pharynx, esophagus, and retina.

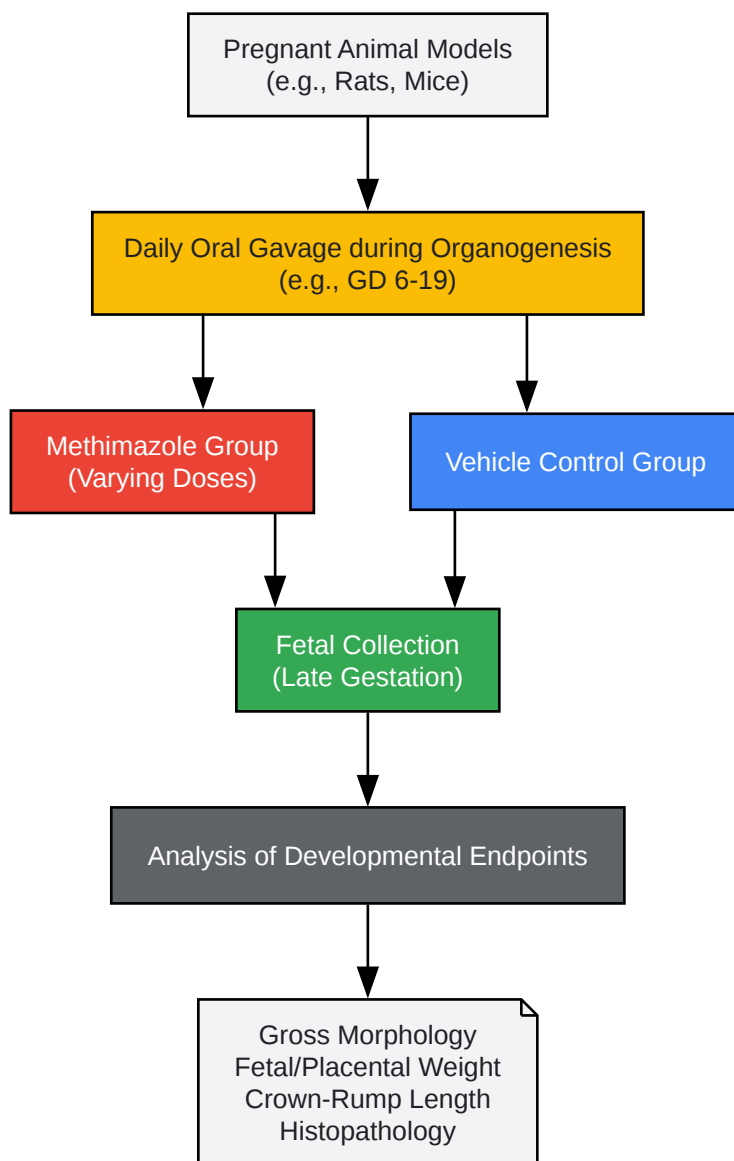
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and experimental designs described in the literature.



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Mechanism of **Methimazole**-Induced Developmental Effects.



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Typical Experimental Workflow for Rodent Studies.

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